5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate
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Overview
Description
5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate is a synthetic anabolic-androgenic steroid (AAS) with the molecular formula C23H36O3 and a molecular weight of 360.5 g/mol. This compound is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. It is primarily used in scientific research and is not intended for human therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate typically involves the esterification of 4,5alpha-Dihydro-6beta-methyltestosterone with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: This involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Researchers use it to investigate the effects of anabolic-androgenic steroids on cellular processes and gene expression.
Medicine: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of anabolic steroids.
Industry: The compound is utilized in the development of new steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to increased protein synthesis and muscle growth. The molecular targets include various enzymes and signaling pathways involved in anabolic and androgenic processes .
Comparison with Similar Compounds
Similar Compounds
- Testosterone propionate
- Nandrolone decanoate
- Methandrostenolone
- Stanozolol
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-6beta-methyl-, propionate is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it particularly valuable in research settings where selective anabolic activity is desired .
Properties
CAS No. |
4419-88-9 |
---|---|
Molecular Formula |
C23H36O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(5R,6R,8R,9S,10S,13S,14S,17S)-6,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-7-6-17-16-12-14(2)19-13-15(24)8-10-22(19,3)18(16)9-11-23(17,20)4/h14,16-20H,5-13H2,1-4H3/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1 |
InChI Key |
OIHORBOMFNFQBP-CMMFVDGISA-N |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C |
Key on ui other cas no. |
4419-88-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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